1,2,3-噻二唑-4-羰基氯

描述

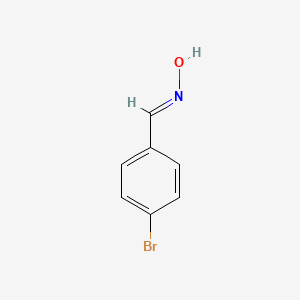

1,2,3-Thiadiazole-4-carbonyl chloride is a chemical compound that belongs to the thiadiazole family, which is characterized by the presence of a thiadiazole ring—a heterocyclic compound containing both sulfur and nitrogen atoms. Thiadiazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and electronic properties.

Synthesis Analysis

The synthesis of 1,2,3-thiadiazole derivatives can be achieved through various methods. One such method for synthesizing 4,5-disubstituted 1,2,3-thiadiazoles involves the nucleophilic addition of α-diazo carbonyl compounds to carbon disulfide under mild conditions, which is an operationally simple and straightforward approach . This method utilizes carbon disulfide, a readily available and inexpensive reagent, highlighting the efficiency and practicality of the synthesis process for thiadiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied using different spectroscopic techniques and X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized and found to crystallize in the orthorhombic space group with specific unit cell parameters . The structural geometry, including bond lengths and angles, was also analyzed using density functional theory (DFT) calculations, which showed good agreement with experimental data .

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions due to their reactive sites. The presence of functional groups such as amino groups or halogens can facilitate reactions like hydrogen bonding or nucleophilic substitution. For example, in the case of 5-phenyl-2-(benzalhydrazonyl)-1,3,4-thiadiazoles, intermolecular hydrogen bonding plays a significant role in the formation of consistent dimers, which is crucial for their potential application as trypanocidal agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. For example, the presence of different substituents can affect their electronic properties, as seen in the study of frontier molecular orbitals and molecular electrostatic potential maps . Additionally, the liquid crystalline behavior of certain 1,3,4-thiadiazole compounds has been linked to the length of the alkoxy chain attached to the phenyl moiety, with longer chains favoring the formation of the Smectic C phase . These properties are essential for the design and application of thiadiazole-based materials in various fields.

科学研究应用

异恶唑和唑的合成

1,2,3-噻二唑-4-羰基氯用于异恶唑和唑的组件合成。这涉及烯胺与腈氧化物的 1,3-偶极环加成反应,导致形成异恶唑环。此类合成工艺在开发用于各种化学应用的杂环化合物中至关重要 (Efimov et al., 2016)。

抗癌剂合成

使用 1,2,3-噻二唑-4-羰基氯合成的含有 1,2,3-噻二唑部分的化合物已显示出作为抗癌剂的潜力。这涉及创建新的噻唑和 1,3,4-噻二唑衍生物,并已测试其对各种癌细胞系的疗效 (Gomha et al., 2017)。

除草剂活性

使用 1,2,3-噻二唑-4-羰基氯合成的 1,2,3-噻二唑衍生物已发现具有除草剂活性。这些化合物,特别是含有 1,2,3-噻二唑环的酰基吡唑衍生物,对某些植物表现出显着的抑制作用,可能提供一类新的除草剂 (Cheng & Shi, 2012)。

聚合物的耐光稳定性

1,2,3-噻二唑-4-羰基氯衍生物已用于聚合物的耐光稳定性,例如聚氯乙烯 (PVC)。这涉及使用噻二唑衍生物作为添加剂以增强 PVC 对紫外线降解的稳定性,表明在材料科学中具有潜在应用 (Tomi et al., 2017)。

安全和危害

未来方向

The 1,2,3-thiadiazole moiety occupies a significant and prominent position among privileged heterocyclic templates in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities . The discussion in this review article will attract the attention of synthetic and medicinal researchers to explore 1,2,3-thiadiazole structural motifs for future therapeutic agents .

作用机制

Target of Action

It is known that 1,2,3-thiadiazole derivatives have a broad spectrum of biological activities and can interact with various biological targets . For instance, some derivatives of 1,3,4-thiadiazole-2-amine have been reported to inhibit inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the proliferation of cancer cells and the replication of certain viruses .

Mode of Action

1,3,4-thiadiazole molecules, which share a similar structure, have been found to interfere with dna synthesis, consequently inhibiting the replication of both human tumor and bacterial cells . This allows them to inhibit the multiplication of both bacterial and cancer cells .

Biochemical Pathways

For instance, some derivatives have been reported to inhibit the enzyme IMPDH, which is involved in the de novo synthesis of guanosine nucleotides .

Pharmacokinetics

It is known that the sulfur atom of the thiadiazole ring can improve the liposolubility of thiadiazole derivatives, potentially enhancing their pharmacokinetics .

Result of Action

It is known that 1,3,4-thiadiazole molecules can interfere with dna synthesis, leading to the inhibition of cell replication . This suggests that 1,2,3-Thiadiazole-4-carbonyl chloride may have similar effects.

Action Environment

It is known that the 1,3,4-thiadiazole ring is stable in acid but forms a ring cleavage with base . This suggests that the action of 1,2,3-Thiadiazole-4-carbonyl chloride may be influenced by the pH of its environment.

属性

IUPAC Name |

thiadiazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClN2OS/c4-3(7)2-1-8-6-5-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDHDEOGCBGOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

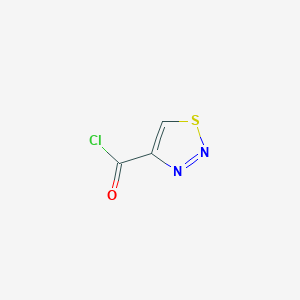

C1=C(N=NS1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424526 | |

| Record name | 1,2,3-thiadiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4100-17-8 | |

| Record name | 1,2,3-thiadiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-Anilinovinyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B1277515.png)

![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B1277532.png)